molecular formula C17H19NO2 B11022323 4-ethoxy-N-(1-phenylethyl)benzamide

4-ethoxy-N-(1-phenylethyl)benzamide

Cat. No.: B11022323
M. Wt: 269.34 g/mol
InChI Key: QSXMXGTYDKFLCS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-phenylethyl)benzamide is a chiral benzamide derivative characterized by an ethoxy substituent at the para position of the benzoyl group and a 1-phenylethylamine moiety attached via an amide linkage. Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound is synthesized via methods such as Suzuki-Miyaura coupling (e.g., coupling of boronic acids with brominated aromatic substrates) or stereoselective acylation of amines, achieving yields up to 60–90% under optimized catalytic conditions . X-ray diffraction (XRD) studies confirm its stereochemical retention during synthesis, with dihedral angles between aromatic rings influenced by π-stacking interactions . Applications include its use as a precursor for multilayer 3D chiral molecules in materials science and as a ligand in enantioselective chromatography .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-ethoxy-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-11-9-15(10-12-16)17(19)18-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

QSXMXGTYDKFLCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-phenylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 1-phenylethylamine.

    Amidation Reaction: The 4-ethoxybenzoic acid is reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors and automated systems to handle the reagents and reaction conditions efficiently.

    Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxy-N-(1-phenylethyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-ethoxy-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

(a) 3,4-Dichloro-N-(1-phenylethyl)benzamide

  • Substituents : Chlorine atoms at the 3- and 4-positions of the benzamide ring.
  • Properties : Higher lipophilicity (logP = 4.23) compared to the ethoxy derivative (estimated logP ~3.5), with reduced aqueous solubility (logSw = -4.50). The chlorine substituents enhance steric bulk and electron-withdrawing effects, influencing binding affinity in biological targets .
  • Applications : Primarily studied for pesticidal and antimicrobial activities due to halogenated aromatic systems .

(b) 3,5-Dinitro-N-(1-phenylethyl)benzamide

  • Substituents : Nitro groups at the 3- and 5-positions.
  • Properties : Strong electron-withdrawing nitro groups increase polarity, improving resolution in chiral separations. In HPLC, it achieves a resolution (Rs) of 1.89 using chiral metal-organic framework (MOF) columns, outperforming ibuprofen and furoin .
  • Applications : Model compound for enantioseparation studies in chromatography .

(c) 4-Ethoxy-N-(3-fluorophenyl)benzamide

  • Substituents : Ethoxy group at the 4-position and a 3-fluorophenylamine moiety.
  • Properties : Fluorine enhances metabolic stability and bioavailability. Industrial-grade purity (99%) is achievable, with applications in agrochemicals and active pharmaceutical ingredients (APIs) .

(d) 4-Ethyl-N-phenylbenzamide

  • Substituents : Ethyl group at the 4-position and a simple phenylamine group.
  • Properties : Simplified structure with high synthetic yields (up to 97.3%). Lower steric hindrance compared to 1-phenylethyl derivatives facilitates rapid crystallization .

Key Findings:

Steric and Electronic Effects : The 1-phenylethyl group in 4-ethoxy-N-(1-phenylethyl)benzamide introduces significant steric hindrance, enhancing stereochemical control in catalytic reactions compared to simpler analogues like 4-ethyl-N-phenylbenzamide .

Chromatographic Performance : Nitro-substituted derivatives exhibit superior resolution in chiral separations due to stronger dipole interactions with MOF stationary phases .

Biological Activity : Halogenated derivatives (e.g., 3,4-dichloro) show enhanced bioactivity but reduced solubility, limiting their therapeutic utility without formulation adjustments .

Case Studies

  • Asymmetric Catalysis : In Suzuki-Miyaura coupling, this compound derivatives form multilayer 3D chiral structures with dihedral angles of ~60° between naphthalene rings, enabling applications in optoelectronics .
  • Enantioseparation : 3,5-dinitro-N-(1-phenylethyl)benzamide achieves a column efficiency of 4,370 plates/m in HPLC, highlighting the impact of substituents on separation performance .

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